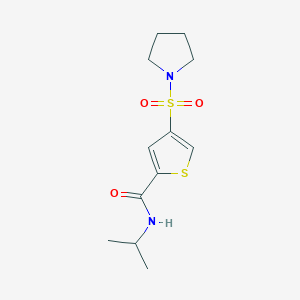![molecular formula C20H27N5O3 B5506469 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions starting from basic aromatic or heterocyclic compounds. A common approach includes nucleophilic substitution reactions, cyclization steps, and modifications of functional groups to achieve the desired molecular architecture. For instance, compounds with structural similarities have been synthesized through reactions involving benzoyl derivatives and piperazine, followed by specific substitutions to introduce various functional groups, enhancing the molecule's complexity and functionality [Z. Karczmarzyk & W. Malinka, 2004].
Molecular Structure Analysis
The molecular structure of compounds like 6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is characterized by X-ray crystallography, revealing details about bond lengths, angles, and conformational preferences. These structures often crystallize in monoclinic systems, with specific cell constants and space groups that provide insights into the compound's molecular geometry and intermolecular interactions [Z. Karczmarzyk & W. Malinka, 2004].
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs typically explore the reactivity of the piperazine ring and the potential for further functionalization. These compounds can undergo nucleophilic substitution, addition reactions, and cyclization processes, contributing to their chemical diversity and potential for biological activity. The presence of dimethoxybenzoyl and pyrimidinamine groups plays a crucial role in determining the compound's reactivity and interaction with biological targets [A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020].
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These characteristics are influenced by the molecular structure, the presence of functional groups, and intermolecular forces. For instance, the crystal and molecular structures provide insights into the compound's stability, packing, and potential for forming solid-state networks through hydrogen bonding or π-π interactions [Z. Karczmarzyk & W. Malinka, 2004].
科学的研究の応用
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from similar structures has been explored for their anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone and khellinone, exhibiting COX-2 selectivity, show significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research indicates the potential of structurally similar compounds, like "6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine", in developing new therapeutic agents.
Antiproliferative Activity
Compounds with similar structural features have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The structure-activity relationship studies of these compounds provide valuable insights into the design of new anticancer agents (Mallesha et al., 2012).
Material Science Applications
In material science, heterometallic metal-organic frameworks (MOFs) with luminescent properties have been developed for chemosensor applications. These frameworks, constructed from trimeric clusters, demonstrate the potential for selective detection of various substances, indicating the versatility of such compounds in sensor technology (Han et al., 2017).
Polymer Synthesis
The synthesis of polyamides incorporating similar heterocyclic units has been explored, resulting in polymers with varying solubilities and molecular weights. This research is indicative of the potential applications of such compounds in developing new materials with tailored properties (Hattori & Kinoshita, 1979).
特性
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-21-18(23(2)3)13-19(22-14)24-6-8-25(9-7-24)20(26)15-10-16(27-4)12-17(11-15)28-5/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMVVPRIHROJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)



![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)